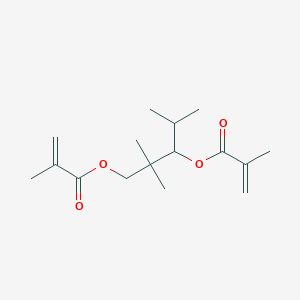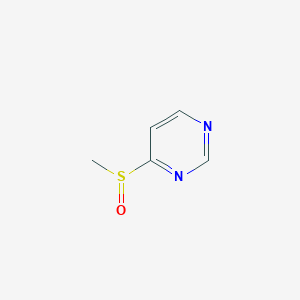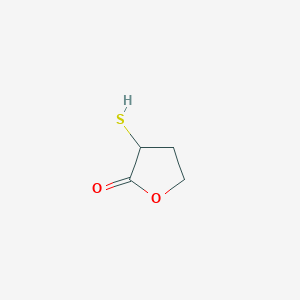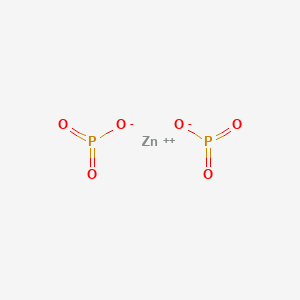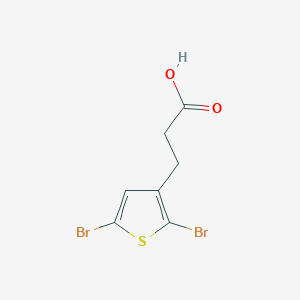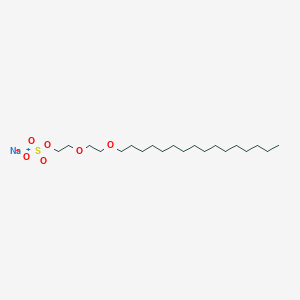
2-S-Glutathionyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-S-Glutathionyl acetate is a naturally occurring compound that plays a crucial role in maintaining cellular homeostasis. It is a derivative of glutathione, which is a tripeptide consisting of glutamic acid, cysteine, and glycine. Glutathione is an important antioxidant that protects cells from oxidative stress and maintains cellular redox balance. 2-S-Glutathionyl acetate is synthesized by the conjugation of glutathione with acetic acid and has been found to possess several biochemical and physiological properties that make it an important molecule in scientific research.
Applications De Recherche Scientifique
Role in Metabolite Conjugation : 2-S-Glutathionyl acetate is formed in the liver as a metabolite conjugate during the oxidation of vinylidene chloride by microsomal cytochrome P-450. This metabolite plays a role in the covalent modification of proteins and reduced glutathione (GSH), which may have implications in understanding the metabolism of certain carcinogens and hepatotoxins (Liebler, Meredith, & Guengerich, 1985).
Relevance in Proteomic Analysis : In a proteomic study of cyanobacteria, glutathionylation (including compounds like 2-S-Glutathionyl acetate) was identified as a key mechanism for signal transduction and regulation of protein function, especially under oxidative stress conditions (Chardonnet et al., 2015).
Involvement in Antioxidant Defense : A study on the Keap1-Nrf2 pathway, crucial for cellular defense against oxidative stress, identified that the reactivity of cysteine residues, potentially including reactions with compounds like 2-S-Glutathionyl acetate, is essential for inducing phase 2 enzymes for protection against carcinogens and oxidants (Dinkova-Kostova et al., 2002).
Cardiac Myofilament Function : In cardiac physiology, 2-S-Glutathionylation of myosin binding protein C (cMyBP-C) was linked to alterations in myofilament calcium sensitivity, which is significant for understanding cardiac muscle contraction and related dysfunctions (Patel, Wilder, & Solaro, 2013).
Cancer Research : A study on microtubules in cancer cells revealed that S-glutathionylation leads to microtubule dysfunction and cell growth inhibition, suggesting a potential approach for developing antimitotic agents in cancer therapy (Chen et al., 2012).
Propriétés
Numéro CAS |
10463-61-3 |
|---|---|
Nom du produit |
2-S-Glutathionyl acetate |
Formule moléculaire |
C12H19N3O8S |
Poids moléculaire |
365.36 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(carboxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H19N3O8S/c13-6(12(22)23)1-2-8(16)15-7(4-24-5-10(19)20)11(21)14-3-9(17)18/h6-7H,1-5,13H2,(H,14,21)(H,15,16)(H,17,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
Clé InChI |
WBINJBFJLWYSJZ-BQBZGAKWSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSCC(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSCC(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Séquence |
XXG |
Synonymes |
S-(carboxymethyl)glutathione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



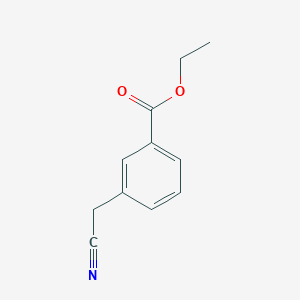
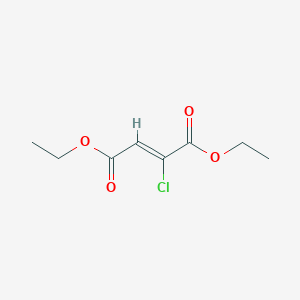
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
